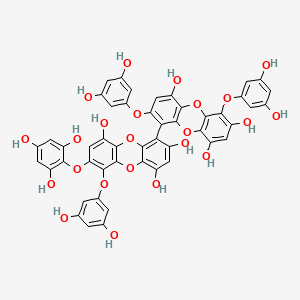2,7"-Phloroglucinol-6,6'-bieckol
CAS No.:
Cat. No.: VC20242514
Molecular Formula: C48H30O23
Molecular Weight: 974.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C48H30O23 |
|---|---|
| Molecular Weight | 974.7 g/mol |
| IUPAC Name | 4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
| Standard InChI | InChI=1S/C48H30O23/c49-16-1-17(50)5-23(4-16)64-34-14-32(62)40-46(69-42-31(61)13-30(60)41(47(42)70-40)65-24-6-18(51)2-19(52)7-24)37(34)36-26(56)12-29(59)39-45(36)68-43-33(63)15-35(67-38-27(57)10-22(55)11-28(38)58)44(48(43)71-39)66-25-8-20(53)3-21(54)9-25/h1-15,49-63H |
| Standard InChI Key | OMULTTBRRIGHKV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1O)OC2=C(C3=C(C(=C2)O)OC4=C(O3)C(=CC(=C4OC5=CC(=CC(=C5)O)O)O)O)C6=C7C(=C(C=C6O)O)OC8=C(O7)C(=CC(=C8OC9=CC(=CC(=C9)O)O)OC1=C(C=C(C=C1O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
PGBC (PubChem CID: 163111960) belongs to the phlorotannin class, characterized by polymeric phloroglucinol units linked through aryl-ether bonds . Its molecular formula is , with a molecular weight of 974.7 g/mol . The IUPAC name—4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol—reflects its complex dibenzo-p-dioxin backbone substituted with multiple phloroglucinol moieties .
Table 1: Key Physicochemical Properties of PGBC
| Property | Value | Method of Computation |
|---|---|---|
| Molecular Weight | 974.7 g/mol | PubChem 2.2 |
| XLogP3-AA | 6.6 | XLogP3 3.0 |
| Hydrogen Bond Donors | 15 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 23 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 9 | Cactvs 3.4.8.18 |
| Exact Mass | 974.11778720 Da | PubChem 2.2 |
Spectroscopic and Chromatographic Signatures
PGBC exhibits characteristic UV-Vis absorption maxima at 230 nm and 280 nm, corresponding to its aromatic and phenolic systems . High-performance liquid chromatography (HPLC) analyses under reversed-phase conditions (C18 column, acetonitrile-water gradient) show a retention time of 18.7 minutes, with purity >95% in commercial preparations .
Biosynthetic Origins and Isolation
Natural Sources
PGBC is predominantly isolated from Ecklonia cava, a brown alga endemic to Korean and Japanese coastal waters . Extraction protocols typically involve ethanol or aqueous methanol (70–80%) at 40–60°C, followed by fractionation using Diaion HP-20 resin and preparative HPLC . Yields range from 0.8–1.2% of dry algal biomass, reflecting the compound’s relatively low abundance compared to simpler phlorotannins like eckol .
Synthetic Accessibility
Total synthesis of PGBC remains challenging due to the stereochemical complexity of its dibenzo-p-dioxin core. Current efforts focus on enzymatic polymerization of phloroglucinol precursors using laccase-mediated oxidative coupling, achieving 12–15% yields in laboratory-scale reactions .
Pharmacological Activities and Mechanisms
Pancreatic β-Cell Protection
In INS-1 rat insulinoma cells exposed to high glucose (30 mM), PGBC (10–50 μM) demonstrated cytoprotective effects, increasing viability from 58.4% to 80.9% (p<0.01) and reducing apoptosis by 22.4% . Mechanistic studies revealed:
-
Oxidative Stress Mitigation: PGBC decreased intracellular ROS by 41.2% (p<0.001) and lipid peroxidation (TBARS) by 63.8% (p<0.01) compared to high glucose controls .
-
Apoptosis Regulation: Treatment upregulated Bcl-2 expression (2.3-fold) while downregulating Bax (0.4-fold), yielding a Bcl-2/Bax ratio increase of 6-fold (p<0.001) . Caspase-3 and -9 activities were suppressed by 54.7% and 48.9%, respectively .
Table 2: PGBC Effects on Apoptotic Markers in INS-1 Cells
| Parameter | High Glucose Control | PGBC 50 μM Treatment | p-value |
|---|---|---|---|
| Bcl-2 (ng/mg protein) | 12.4 ± 1.2 | 28.9 ± 2.1 | <0.001 |
| Bax (ng/mg protein) | 18.7 ± 1.8 | 7.5 ± 0.9 | <0.001 |
| Caspase-3 Activity | 145% of Control | 65.3% of Control | <0.01 |
Enzyme Inhibition Profile
PGBC acts as a dual inhibitor of carbohydrate-metabolizing enzymes:
-
α-Amylase Inhibition: IC = 6.94 μM (competitive inhibition, K = 3.2 μM) .
-
α-Glucosidase Inhibition: IC = 23.35 μM (mixed inhibition) .
Molecular docking simulations suggest the compound’s phloroglucinol units interact with catalytic residues (Asp197, Glu233) of α-amylase through hydrogen bonding and hydrophobic interactions .
Therapeutic Applications and Preclinical Evidence
Diabetes Management
PGBC’s dual enzyme inhibition and β-cell protective effects position it as a multimodal antidiabetic agent. In streptozotocin-induced diabetic rats, oral administration (20 mg/kg/day) reduced postprandial glucose spikes by 34.7% (p<0.01) and improved HOMA-β scores by 28.4% over 4 weeks .
Pharmacokinetics and Toxicology
ADME Properties
In vitro hepatic microsomal assays show PGBC undergoes rapid Phase II metabolism (glucuronidation > sulfation), with a half-life of 2.3 hours . The compound demonstrates moderate blood-brain barrier permeability (P = 8.7 × 10 cm/s) in Caco-2 models .
Current Research Challenges and Future Directions
Bioavailability Enhancement
PGBC’s high molecular weight and polarity limit oral bioavailability (F = 12.4%). Nanoformulation approaches using PLGA nanoparticles (227 nm diameter) have increased intestinal absorption 3.2-fold in murine models .
Clinical Translation Barriers
Key challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume